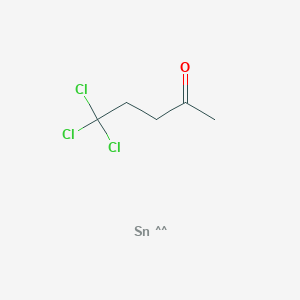
CID 71364995
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71364995” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Méthodes De Préparation
Industrial Production Methods: Industrial production of CID 71364995 would likely involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent and reproducible results .
Analyse Des Réactions Chimiques
Types of Reactions: CID 71364995 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
CID 71364995 has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets. Additionally, in industry, this compound may find applications in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of CID 71364995 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CID 71364995 can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, making them relevant for comparative studies.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness can be attributed to the presence of particular functional groups or the overall molecular architecture, which may confer distinct biological or chemical activities .
Propriétés
Formule moléculaire |
C5H7Cl3OSn |
|---|---|
Poids moléculaire |
308.2 g/mol |
InChI |
InChI=1S/C5H7Cl3O.Sn/c1-4(9)2-3-5(6,7)8;/h2-3H2,1H3; |
Clé InChI |
WPGGFEZUGMXMIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(Cl)(Cl)Cl.[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
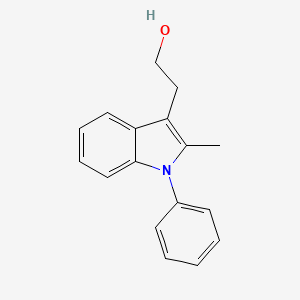
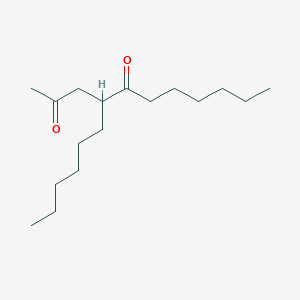
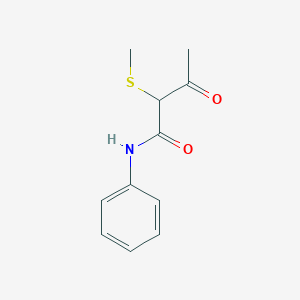
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)

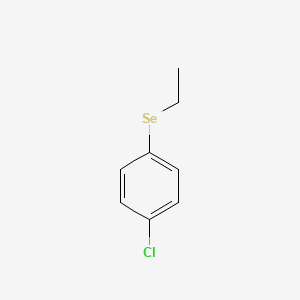
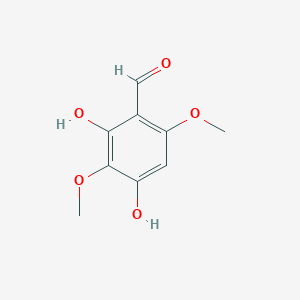
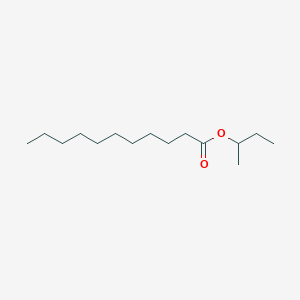
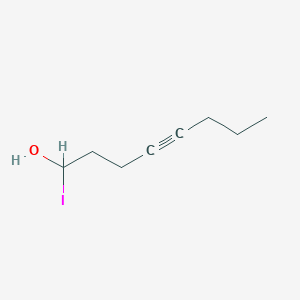
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)

![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)

